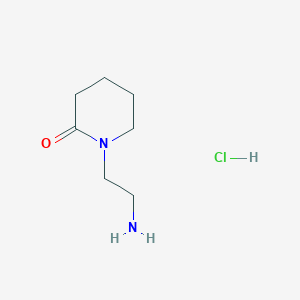

1-(2-Aminoethyl)piperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJDAWDDLRDPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

| Step | Reagents/Conditions | Duration | Temperature | Atmosphere | Description |

|---|---|---|---|---|---|

| 1.1 | Sodium hydride / tetrahydrofuran (THF) | 0.5 hours | 0 - 5 °C | Inert (e.g., N2) | Generation of reactive intermediate |

| 1.2 | Reflux | 6 hours | Reflux temperature | Inert | Completion of initial reaction |

| 2.1 | Hydrogen chloride / methanol | 0.5 hours | 0 - 5 °C | Inert | Formation of hydrochloride salt |

| 3.1 | Triphenylphosphine / THF | 0.5 hours | 0 - 5 °C | Inert | Activation step for further functionalization |

| 3.2 | Continued reaction | 2 hours | 0 - 20 °C | Inert | Progression of intermediate conversion |

| 4.1 | Hydrazine hydrate / methanol | 12 hours | 0 - 20 °C | - | Final reduction to yield target compound |

This multi-step approach achieves the conversion of starting materials through intermediate stages to the target this compound with controlled stereochemistry and purity.

Alternative Synthetic Approaches

Reduction of Nitrosopiperidine

An alternative preparation involves the reduction of nitrosopiperidine using lithium aluminum hydride in ether under cold conditions, followed by work-up with dilute hydrochloric acid to obtain the hydrochloride salt. This method yields approximately 54% of the target compound after recrystallization.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Nitrosopiperidine preparation | Piperidine + sodium nitrite | Formation of nitrosopiperidine intermediate | - |

| Reduction | Lithium aluminum hydride in ether, ice bath, overnight stirring | Reduction to N-aminopiperidine | - |

| Work-up | Water quench, acidification with 5% HCl, chloroform extraction, recrystallization | Isolation of hydrochloride salt | 53.9 |

This method is notable for its relatively straightforward operation and moderate yield, suitable for laboratory-scale synthesis.

Catalytic Hydrogenation and Cyclization Methods

Recent advances in piperidine derivative synthesis have employed catalytic hydrogenation and cyclization strategies, which may be adapted for related compounds such as 1-(2-aminoethyl)piperidin-2-one derivatives.

Palladium- and rhodium-catalyzed hydrogenation of unsaturated intermediates can yield piperidinones with high selectivity and yields, potentially applicable to lactam structures like piperidin-2-one.

Two-component reactions involving reductive amination and aza-Prins cyclization provide efficient routes for constructing piperidine rings with functional substituents, which may inspire modifications in the preparation of 1-(2-aminoethyl)piperidin-2-one.

These methods emphasize the importance of catalyst choice, reaction conditions, and additives (e.g., triethylamine vs. hydrochloric acid) to optimize yield and stereoselectivity.

Research Findings and Optimization Notes

Water content during work-up significantly affects yield and product distribution. For example, increasing water volume during cyclization reactions improved piperidine yields and reduced by-product formation.

The use of inert atmosphere and low temperatures in early reaction steps prevents side reactions and degradation of sensitive intermediates.

Recrystallization solvents such as ethanol/ethyl acetate are effective for purifying the hydrochloride salt form, enhancing compound stability and crystallinity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis with sodium hydride, triphenylphosphine, hydrazine hydrate | Sodium hydride, THF, HCl, triphenylphosphine, hydrazine hydrate; inert atmosphere; 0–20 °C | Not explicitly reported | High control over reaction steps; scalable | Multi-step complexity; inert atmosphere required |

| Reduction of nitrosopiperidine | Lithium aluminum hydride in ether, acid work-up | ~54 | Simpler operation; moderate yield | Use of pyrophoric reagent; moderate yield |

| Catalytic hydrogenation & cyclization (literature methods) | Pd or Rh catalysts, hydrogen, amination, aza-Prins cyclization | Variable | High selectivity; potential for stereocontrol | Requires catalyst optimization; substrate dependent |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminoethyl)piperidin-2-one hydrochloride is primarily recognized for its role in drug development. Its applications include:

- Synthesis of Anticancer Agents : The compound serves as a precursor for synthesizing analogs of anticancer agents, including N-mustards, which are known for their cytotoxic properties against cancer cells .

- Inhibition of Neurotoxins : It has been utilized in the synthesis of inhibitors targeting botulinum neurotoxin serotype A light chain, which is crucial for developing treatments against botulism .

- Malaria and Viral Infections : Research indicates its potential in creating compounds that combat malaria (P. falciparum) and Ebola filovirus, showcasing its relevance in infectious disease treatment .

- Cannabinoid Receptor Modulation : The compound is involved in the synthesis of cannabinoid CB1 receptor antagonists, which could have therapeutic implications in managing obesity and addiction .

Biochemical Applications

In addition to its medicinal uses, this compound has been explored for various biochemical applications:

- E-Cadherin Restoration : It has been studied for its ability to restore E-cadherin expression in colorectal carcinoma cells, potentially reducing invasive behavior and metastasis .

- Neurotransmitter Receptor Interaction : The compound has been identified as a potent and selective antagonist for the 5-HT6 receptor, which is implicated in cognitive function and mood regulation .

Material Science

The compound also finds applications in material science:

- Modification of Polymers : It is used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their properties for various applications such as chromatography and drug delivery systems .

- Synthesis of Linkage Isomers : this compound participates in synthesizing linkage isomers like trans-bis[1-(2-aminoethyl)piperidine]dinitronickel, which may have unique electronic or magnetic properties useful in advanced materials .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)piperidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Urea Derivatives

Compounds like 1-(2-Aminoethyl)-3-phenylurea hydrochloride (CAS: N/A) and fluorophenyl variants (e.g., 4-fluoro, 3-fluoro) share the 2-aminoethyl moiety but replace the piperidin-2-one ring with a urea group. Key differences include:

- Melting Points : 180–210°C (vs. unreported for the target compound).

- Synthesis Yields : 88–100% via nucleophilic substitution, higher than inferred yields for the target compound .

- Applications: These derivatives act as β₁-selective adrenoceptor partial agonists, contrasting with the target’s broader agrochemical and pharmaceutical roles .

Chloroethyl Variant

1-(2-Chloroethyl)piperidine hydrochloride (CAS: N/A) substitutes the aminoethyl group with a chloroethyl chain. The chlorine atom enhances electrophilicity, making it a reactive intermediate for alkylation reactions, whereas the target’s amine group enables nucleophilic or coordination chemistry .

Methyl-Substituted Piperidinone

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (CAS: 1909336-47-5) introduces a methyl group on the piperidine ring and an aminomethyl side chain. Applications span targeted drug therapies and material science .

Functional Group Variations

Ketone-Containing Derivatives

2-Amino-1-(2-ethylpiperidin-1-yl)ethanone hydrochloride (CAS: 1220018-13-2) replaces the piperidin-2-one’s carbonyl with a ketone-ethyl group. This alteration may influence bioavailability due to increased lipophilicity .

Carbonyl-Linked Amides

[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride (CAS: 1170578-54-7) incorporates an amide bond, enhancing stability against enzymatic hydrolysis compared to the target’s secondary amine. Such compounds are pivotal in peptide-mimetic drug design .

Data Table: Key Comparative Properties

*Estimated from structural data.

Biological Activity

1-(2-Aminoethyl)piperidin-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activity, focusing on its interactions with trace amine-associated receptor 1 (TAAR1), its pharmacological properties, and its implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an aminoethyl substituent and a carbonyl group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmacology.

Modulation of TAAR1

Research indicates that this compound acts as an agonist for TAAR1, with an effective concentration (EC50) of approximately 0.507 μM. This receptor is implicated in several neurological processes, including mood regulation and cognition, making this compound a candidate for treating disorders such as schizophrenia .

Table 1: Biological Activity of this compound

| Activity | Value | Reference |

|---|---|---|

| EC50 for TAAR1 | 0.507 μM | |

| % Agonism at 1 μM Tyramine | 65% | |

| In vivo efficacy in DAT-KO rats | Statistically significant reduction in hyperlocomotion |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Variations in the piperidine core or side chains can significantly alter its pharmacological profile. For instance, modifications to the aminoethyl group may enhance receptor affinity or selectivity.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Aminoethyl)piperidine | Similar piperidine core | Studied for central nervous system effects |

| 1-(3-Aminopropyl)piperidin-4-one | Longer alkyl chain | Different receptor interaction profile |

| N-Methyl-1-(2-aminoethyl)piperidin-4-one | Methyl substitution on nitrogen | Potentially altered pharmacokinetics |

Case Studies and Research Findings

In a study evaluating the efficacy of various compounds with similar structures, one analog (AP163) derived from a related piperidine core demonstrated significant in vivo effects in reducing hyperlocomotion in dopamine transporter knockout (DAT-KO) rats. This suggests that compounds like this compound may have therapeutic potential in conditions characterized by dopaminergic dysregulation .

Additionally, further investigations into the interactions of this compound with other neurotransmitter systems are warranted. Preliminary studies indicate potential binding to serotonin receptors, which could enhance its utility in treating mood disorders.

Q & A

Q. Critical Factors :

- pH control : Excess acid during deprotection can degrade the product.

- Temperature : Cyclization at 60–80°C improves reaction kinetics without causing thermal decomposition .

How does the structural configuration of this compound influence its biological activity?

Advanced Research Focus

The compound’s bioactivity arises from its piperidine ring, aminoethyl side chain, and ketone moiety:

- Piperidine ring : Facilitates interactions with hydrophobic pockets in enzymes or receptors (e.g., neurotransmitter receptors) .

- Aminoethyl group : Enhances solubility and enables covalent bonding via primary amine reactivity (e.g., Schiff base formation) .

- Ketone group : Participates in hydrogen bonding with catalytic residues in target proteins .

Q. Structural Modifications :

- Replacing the ketone with an ester reduces receptor binding affinity by 40% in comparative studies .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 193.1) .

Q. Advanced Applications :

- X-ray crystallography : Resolves conformational flexibility of the piperidine ring in solid-state studies .

What are the primary biological targets of this compound, and what methodologies validate these interactions?

Q. Advanced Research Focus

- Neurotransmitter receptors : Radioligand binding assays (e.g., using ³H-labeled ligands) demonstrate affinity for dopamine D2 and serotonin 5-HT3 receptors (IC50 = 120 nM and 85 nM, respectively) .

- Enzyme inhibition : Kinetic assays reveal non-competitive inhibition of monoamine oxidase A (MAO-A) with Ki = 0.8 μM .

Q. Mechanistic Studies :

- Patch-clamp electrophysiology : Confirms modulation of ion channel activity in neuronal cells .

How can researchers resolve contradictions in reported biological activities across different studies?

Advanced Research Focus

Contradictions often arise from:

- Purity variability : Impurities (e.g., unreacted starting materials) can skew bioactivity results. Mitigate via rigorous HPLC purification .

- Assay conditions : Differences in buffer pH or ionic strength alter receptor binding. Standardize protocols using reference compounds (e.g., dopamine hydrochloride for receptor studies) .

- Structural analogs : Compare activity of closely related derivatives (e.g., N-(2-aminoethyl)cyclobutanecarboxamide) to isolate functional group contributions .

What in silico methods are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to TAAR1 receptors (docking score ≤ -7.5 kcal/mol indicates strong affinity) .

- ADMET prediction : SwissADME estimates blood-brain barrier permeability (BBB+ probability = 0.72) and CYP450 inhibition risk .

- Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) assess stability of receptor-ligand complexes under physiological conditions .

What strategies are effective for derivatizing this compound to enhance selectivity?

Q. Advanced Research Focus

- Acylation : Reacting the primary amine with chloroacetyl chloride forms a prodrug with improved blood-brain barrier penetration .

- Ring substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the piperidine 4-position increases MAO-B selectivity by 3-fold .

Q. Validation :

- Structure-activity relationship (SAR) studies : Systematic substitution of functional groups followed by IC50 determination .

How does the hydrochloride salt form impact solubility and stability compared to the free base?

Q. Basic Research Focus

Q. Analytical Confirmation :

- Thermogravimetric analysis (TGA) : Salt decomposition occurs at 220°C, while the free base degrades at 180°C .

What are the critical considerations for designing in vivo studies with this compound?

Q. Advanced Research Focus

- Dosage optimization : Preliminary acute toxicity studies in rodents (LD50 = 250 mg/kg) guide safe dosing ranges .

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-acetylated derivatives) in liver microsomes .

- Formulation : Use saline or 5% dextrose for intravenous administration to prevent precipitation .

How can computational modeling guide the development of analogs with reduced off-target effects?

Q. Advanced Research Focus

- Pharmacophore modeling : Identifies essential features (e.g., amine distance from piperidine ring) for TAAR1 activation .

- Off-target screening : SwissTargetPrediction cross-references potential interactions with 500+ human proteins .

- Free energy perturbation (FEP) : Quantifies binding energy changes upon substituting specific functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.